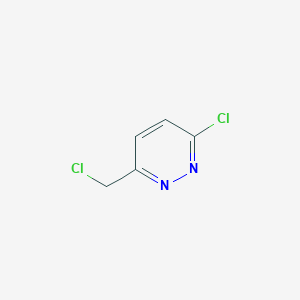

3-Chloro-6-(chloromethyl)pyridazine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-6-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUSBPVIYJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626249 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120276-59-7 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 6 Chloromethyl Pyridazine and Its Derivatives

Multi-Step Organic Reaction Sequences

The synthesis of 3-Chloro-6-(chloromethyl)pyridazine and its more complex derivatives often involves carefully designed multi-step sequences. A common strategy begins with the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone. This reaction, typically conducted in a solvent like 1,2-dimethoxyethane (B42094) under reflux, yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com This intermediate can then undergo further transformations. For instance, nitration at the 3-position can be achieved using a mixture of concentrated sulfuric acid and nitric acid to produce 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. mdpi.com

Another approach involves the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. This is accomplished by reacting 3-chloro-6-hydrazinylpyridazine with malondialdehyde bis-(diethylacetal) in ethanol (B145695), with a catalytic amount of acetic acid. nih.gov The resulting compound serves as a nucleus for the synthesis of a variety of pyrazolylpyridazine derivatives. nih.gov

A novel two-step sequence has been developed for the synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. spbu.ru This method starts with the double chlorination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazineyl-1,2,4,5-tetrazine using trichlorocyanuric acid. The resulting 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine then reacts with acetylene (B1199291) in a two-chamber reactor to yield the final pyridazine (B1198779) product. spbu.ru

Furthermore, the synthesis of 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine has been achieved through a nucleophilic biaryl coupling of 3,6-dichloropyridazine (B152260) with 5-(3-methylphenyl)tetrazole, followed by a thermal ring transformation. nih.gov

Interactive Table: Examples of Multi-Step Syntheses

| Starting Material(s) | Key Reagents/Conditions | Intermediate(s) | Final Product |

| 3-Amino-6-chloropyridazine, 1,3-Dichloroacetone | 1,2-Dimethoxyethane, reflux | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine |

| 3-Chloro-6-hydrazinylpyridazine, Malondialdehyde bis-(diethylacetal) | Ethanol, Acetic acid (cat.), reflux | - | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine |

| 3,6-Dichloropyridazine, 5-(3-Methylphenyl)tetrazole | Toluene, Pyridine (B92270), reflux | - | 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine |

Strategies for Selective Functionalization

The presence of two distinct chloro-substituents in this compound allows for selective functionalization, enabling the targeted synthesis of diverse derivatives.

The chloromethyl group (-CH2Cl) is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, the chloromethyl group on related heterocyclic systems can be displaced by various nucleophiles. mdpi.com In a similar fashion, the chloromethyl group in 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine readily reacts with sodium benzenesulfinate (B1229208) in dimethylsulfoxide to afford the corresponding sulfone derivative. mdpi.com This reactivity is a key strategy for building molecular complexity.

The chloro group attached directly to the pyridazine ring exhibits different reactivity compared to the chloromethyl group. This chlorine atom is less reactive towards simple nucleophilic substitution but can be effectively functionalized using transition metal-catalyzed cross-coupling reactions. uni-muenchen.deuwindsor.ca This difference in reactivity allows for a stepwise functionalization of the molecule. For example, in 3,6-dichloropyridazine, one of the chloro groups can be selectively displaced through nucleophilic substitution or cross-coupling, leaving the other available for subsequent transformations. nih.govnih.gov

Catalytic Approaches in Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable tools for the synthesis and functionalization of pyridazine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com These reactions are extensively used to functionalize the chloro-substituted positions on the pyridazine ring. uni-muenchen.deuwindsor.ca For example, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a popular choice for introducing aryl or vinyl groups. uwindsor.calibretexts.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The choice of palladium catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. uwindsor.canih.gov For instance, the use of specific phosphine (B1218219) ligands like Xantphos or DPEPhos can direct the regioselectivity of Negishi cross-coupling reactions on the pyridazine scaffold. uni-muenchen.de Similarly, SPhos is an effective ligand for palladium-catalyzed functionalization at the 3-position of the pyridazine ring. uni-muenchen.de

Interactive Table: Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide | Pd(OAc)2, Phosphine ligand | Biaryl compound |

| Negishi Coupling | Organozinc reagent, Aryl halide | Ni(acac)2/Xantphos or DPEPhos, Pd(OAc)2/SPhos | Aryl-substituted pyridazine |

| Heck Reaction | Alkene, Aryl halide | Palladium catalyst | Alkenyl-substituted arene |

Besides palladium, other transition metals are also employed in the synthesis of pyridazine derivatives. Copper-catalyzed reactions, for instance, are effective for certain transformations. beilstein-journals.org Nickel catalysts have also been shown to be effective for the cross-coupling of 3-chloro-6-methylpyridazine (B130396) with aromatic and heteroaromatic halides. sigmaaldrich.com

Furthermore, radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl3) provides a method to access alkoxy pyridazines. nih.gov This transformation can be followed by a cyclization step to create diversely substituted tetrahydropyridopyridazines. nih.gov

Regioselective Synthesis of Substituted Pyridazines

Regioselectivity in the synthesis of pyridazines is crucial as the position of substituents on the heterocyclic ring dictates the molecule's chemical properties and biological activity. Researchers have developed several methods to control the formation of specific regioisomers.

One prominent strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and various dienophiles. rsc.orgelsevierpure.com A notable advancement in this area is the reaction of tetrazines with alkynyl sulfides, which proceeds through an IEDDA pathway followed by denitrogenation to yield trisubstituted pyridazines. rsc.orgelsevierpure.com The regioselectivity of this reaction can be effectively controlled by the nature of the sulfur substituent on the alkyne. For instance, a complete switch in regioselectivity is observed when changing from sulfanyl (B85325) to sulfinyl or sulfonyl groups. rsc.org The reaction of tetrazine 4a with ethyl 1-hexyn-1-yl sulfoxide (B87167) (10p ) selectively produces 5-sulfinyl-substituted pyridazine 11x without the formation of its regioisomer. rsc.org

The choice of solvent also plays a critical role. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote regioselective pyridazine formation in the reaction of tetrazine 4a with aromatic alkyne 7a . rsc.org Similarly, Lewis acid-mediated IEDDA reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers provide a pathway to functionalized pyridazines with high regiocontrol. organic-chemistry.org

Other regioselective methods include copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org This method offers good yields and high functional group tolerance under mild conditions. The choice of solvent can direct the outcome, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org Furthermore, a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides access to a variety of trisubstituted pyridazines in good yields. organic-chemistry.org

Table 1: Methodologies for Regioselective Pyridazine Synthesis

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines and Alkynyl Sulfides | Regioselectivity controlled by sulfur substituents (sulfanyl vs. sulfinyl/sulfonyl). rsc.org | rsc.org, elsevierpure.com, rsc.org |

| Lewis Acid-Mediated IEDDA | 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers | High regiocontrol in the formation of functionalized pyridazines. organic-chemistry.org | organic-chemistry.org |

| Copper-Catalyzed 6-endo-trig Cyclization | β,γ-Unsaturated Hydrazones | Mild conditions, high functional group tolerance, remarkable regioselectivity. organic-chemistry.org | organic-chemistry.org |

| TBAI/K₂S₂O₈-Promoted [4+2] Annulation | Ketene N,S-Acetals and N-Tosylhydrazones | Broad substrate scope and good functional group tolerance for trisubstituted pyridazines. organic-chemistry.org | organic-chemistry.org |

Green Chemistry Principles in Pyridazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazines, to create more sustainable and environmentally benign processes. These principles focus on maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and reducing waste. rasayanjournal.co.inresearchgate.net

For the synthesis of pyridazinone derivatives, green chemistry tools such as grinding (mechanochemistry) and microwave-assisted synthesis have proven to be efficient alternatives to conventional heating. ekb.eg These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.in For example, the synthesis of novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives has been successfully achieved by reacting chalcones with various acetyls and aldehydes under grinding or microwave irradiation conditions. ekb.eg

The application of green chemistry in the synthesis of related nitrogen-containing heterocycles like pyrimidines highlights several transferable strategies. rasayanjournal.co.in These include:

Catalysis: The use of heterogeneous catalysts, such as porous poly-melamine-formaldehyde, can facilitate reactions under environmentally friendly conditions and allow for catalyst recycling. rasayanjournal.co.in

Solventless Reactions: Conducting reactions in the absence of a solvent can lead to cleaner reactions, high product yields, and simplified purification. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.inekb.eg

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product, which enhances efficiency and reduces waste compared to multi-step syntheses. rasayanjournal.co.in

One of the core tenets of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups. youtube.com These steps require additional reagents and generate waste. youtube.com Developing new, more selective reactions that obviate the need for protecting groups is an active area of research that aligns with green chemistry goals. youtube.com By carefully selecting catalysts and reaction conditions, chemists can achieve selective reactions at one reactive site on a multifunctional molecule, thereby reducing the number of synthetic steps and the amount of waste generated. youtube.com

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyridazinone Derivatives ekb.eg

| Synthesis Parameter | Conventional Method (Reflux) | Green Methods (Grinding, Microwave) |

|---|---|---|

| Energy Input | Prolonged heating | Reduced energy consumption |

| Reaction Time | Longer | Significantly shorter |

| Solvent Use | Often requires organic solvents | Minimal or no solvent (grinding) |

| Yields | Variable | Often higher yields |

| Work-up | Can be complex | Generally simpler |

| Environmental Impact | Higher | Lower |

Reactivity and Reaction Mechanisms of 3 Chloro 6 Chloromethyl Pyridazine

Nucleophilic Substitution Reactions

The presence of chlorine atoms makes 3-Chloro-6-(chloromethyl)pyridazine susceptible to nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an aromatic ring, which is a departure from typical SNAr reactions that involve the displacement of a leaving group like a halogen. wikipedia.org This reaction is particularly effective with electron-deficient aromatic systems, such as nitroarenes. wikipedia.orgnih.gov

The mechanism involves the addition of a carbanion, which also contains a leaving group, to the aromatic ring. This is followed by a base-induced β-elimination to yield the substituted product. acs.org In the context of pyridazine (B1198779) derivatives, VNS has been utilized to introduce substituents onto the ring. For instance, the phenyl(or p-tolyl)sulfonylmethyl group has been introduced with high regiospecificity at the C-4 position of 3-substituted pyridazines through VNS of their dicyanomethylide derivatives. rsc.org

Reactions with Amine Functionalized Nucleophiles

The chlorine atom on the pyridazine ring of this compound can be displaced by amine nucleophiles. The reactivity of halogenated pyridazines with nitrogen-containing nucleophiles has been a subject of study. wur.nl The substitution can proceed through different mechanisms, including SN(AE) (addition-elimination) and SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl

For example, the reaction of 3-amino-6-chloropyridazine (B20888) with various reagents can lead to the formation of fused heterocyclic systems. google.comnih.gov While direct examples with this compound are specific, the general reactivity pattern of chloropyridazines suggests that the ring chlorine can be substituted by various amines. wur.nlnih.gov

Electrophilic Aromatic Substitution on Pyridazine Ring

The pyridazine ring is generally electron-deficient due to the presence of two adjacent nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, certain activated pyridazine derivatives can undergo these reactions. There is limited specific information available in the provided search results regarding electrophilic aromatic substitution directly on this compound.

Transformations of the Chloromethyl Group

The chloromethyl group at the 6-position of the pyridazine ring is a reactive site for various transformations.

Conversion to Hydroxymethyl and Other Oxygenated Functionalities

The chlorine atom of the chloromethyl group can be readily displaced by oxygen-containing nucleophiles. For instance, it can be converted to a hydroxymethyl group. This transformation is a common step in the synthesis of more complex molecules. While a direct conversion of this compound to a hydroxymethyl derivative was not explicitly detailed in the provided results, the conversion of a related compound, 2-bromo-6-hydroxymethylpyridine, highlights the general strategy of introducing a hydroxyl group. mdpi.com The process of converting a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone to a 3-chloro-6-(2-hydroxyphenyl)pyridazine in one step using phosphorus oxychloride and a disubstituted formamide (B127407) is also documented. google.com

Reactions Leading to Imidazo[1,2-b]pyridazine (B131497) Derivatives

A significant application of the reactivity of the chloromethyl group is in the synthesis of imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net These compounds are of interest in medicinal chemistry. nih.gov The synthesis often involves the cyclocondensation of a 3-amino-6-chloropyridazine with a compound containing a reactive carbonyl and a methylene (B1212753) halide, such as 1,3-dichloroacetone. nih.govmdpi.com

In a related synthesis, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) was prepared from 6-chloropyridazin-3-amine and 1,3-dichloroacetone. mdpi.com The resulting chloromethyl group on the imidazo[1,2-b]pyridazine scaffold can then undergo further nucleophilic substitution. For example, it can react with sodium benzenesulfinate (B1229208) to replace the chlorine with a phenylsulfonylmethyl group. mdpi.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Substituted Pyridazinium Dicyanomethylides | Phenyl(or p-tolyl)sulfonylmethyl carbanion | 4-(Phenyl(or p-tolyl)sulfonylmethyl)-3-substituted Pyridazines | Vicarious Nucleophilic Substitution rsc.org |

| 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Cyclocondensation mdpi.com |

| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium Benzenesulfinate | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Nucleophilic Substitution mdpi.com |

| 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | Phosphorus Oxychloride, Dimethylformamide | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | Chlorination/Dehydration google.com |

Reactivity of the Chloro Substituent

The this compound molecule possesses two reactive chloro substituents attached to the pyridazine ring. The reactivity of the chloro group at the 3-position is the focus of this section. This chlorine atom is attached to an sp2-hybridized carbon of the electron-deficient pyridazine ring, which influences its reactivity in substitution and coupling reactions.

The chloro substituent at the 3-position of the pyridazine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aromatic and heteroaromatic systems. nih.govnumberanalytics.com These reactions are fundamental in synthetic chemistry for constructing complex biaryl and heteroaryl structures. numberanalytics.comnih.gov The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step in the catalytic cycle, a key process in these transformations.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is the reaction of the pyridazine with an organoboron compound, typically an aromatic or heteroaromatic boronic acid, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

General Reaction Scheme: Ar-B(OH)₂ + Cl-C₄H₂N₂-CH₂Cl → Ar-C₄H₂N₂-CH₂Cl + B(OH)₂Cl (Aromatic/Heteroaromatic boronic acid + this compound → 3-Aryl/Heteroaryl-6-(chloromethyl)pyridazine)

The success and efficiency of these coupling reactions are highly dependent on several factors, including the choice of catalyst, ligands, base, and solvent. researchgate.net While standard triphenylphosphine-based catalysts may not be effective for all chloroarenes, palladium catalysts with bulky phosphine (B1218219) ligands have proven to be effective for the coupling of chloroarenes, even at room temperature. researchgate.net For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used palladium catalysts. nih.gov The selection of a suitable base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is also crucial for the reaction to proceed. nih.gov

| Catalyst System Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | DME, Ethanol (B145695), Toluene | Provides the reaction medium |

Research on related chloropyridazine systems has demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids, indicating the potential for similar reactivity with this compound. nih.govresearchgate.net However, the presence of the reactive chloromethyl group at the 6-position may require careful optimization of reaction conditions to avoid undesired side reactions.

The chloro group at the 3-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by hydrazine (B178648) and its derivatives. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a key step in the synthesis of various hydrazinopyridazine compounds, which are valuable intermediates in medicinal chemistry. nih.govnih.gov

The reaction mechanism involves the nucleophilic attack of hydrazine on the electron-deficient pyridazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the hydrazinopyridazine product. numberanalytics.com The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates this substitution reaction. libretexts.org

General Reaction Scheme: H₂NNHR + Cl-C₄H₂N₂-CH₂Cl → H₂NN(R)-C₄H₂N₂-CH₂Cl + HCl (Hydrazine/Substituted hydrazine + this compound → 3-Hydrazinyl-6-(chloromethyl)pyridazine derivative)

The reaction is typically carried out by treating this compound with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, such as ethanol or dioxane, often with heating. nih.govprepchem.com For example, refluxing 3,6-dichloropyridazine (B152260) with aqueous hydrazine and ammonia (B1221849) yields 3-chloro-6-hydrazinopyridazine (B91096). prepchem.com Similarly, other chloropyridazine derivatives react with hydrazine hydrate to form the corresponding hydrazinylpyridazines. nih.gov

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Aqueous Hydrazine, Ammonia | Water | Reflux | 3-Chloro-6-hydrazinopyridazine prepchem.com |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate | Dioxane | Reflux | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine nih.gov |

| 2,3-Dichloropyridine | Hydrazine hydrate | N,N-Dimethylformamide | Reflux | 3-Chloro-2-hydrazinopyridine google.com |

It is important to note that the chloromethyl group at the 6-position is also susceptible to nucleophilic attack. Therefore, controlling the reaction conditions, such as temperature and stoichiometry, is crucial to achieve selective substitution at the 3-position.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridazine (B1198779) derivatives can be significantly modulated by altering the substituents on the pyridazine ring. The chloro and chloromethyl groups of 3-Chloro-6-(chloromethyl)pyridazine are particularly amenable to chemical modification, allowing for a systematic exploration of the SAR.

Modifications at the Chloromethyl Position

The chloromethyl group at the 6-position of the pyridazine ring is a reactive handle that allows for the introduction of various functional groups. While specific SAR studies on this compound are not extensively documented in publicly available literature, related studies on similar scaffolds provide valuable insights. For instance, in the development of Pim-1 kinase inhibitors based on a 3-aryl-6-amino-triazolo[4,3-b]pyridazine scaffold, modifications at the 6-position were found to be critical for activity and selectivity nih.gov.

In a broader context, the conversion of the chloromethyl group to other functionalities such as aminomethyl, alkoxymethyl, or thio-methyl derivatives can profoundly impact the compound's interaction with biological targets. These modifications can alter the steric, electronic, and hydrogen bonding capabilities of the molecule, leading to changes in binding affinity and biological response. For example, the introduction of an amine at this position can introduce a basic center, allowing for salt formation and potential ionic interactions with target proteins.

Modifications of the Chloro Substituent

For example, a series of 3,6-disubstituted pyridazines were synthesized and evaluated as anticancer agents targeting cyclin-dependent kinase 2 (CDK2) nih.gov. In this study, the chloro group of a pyridazine intermediate was substituted with various amines, leading to compounds with potent inhibitory activity. This highlights the importance of the substituent at the 3-position in modulating the biological activity of the pyridazine scaffold.

Exploration of Novel Pharmacophores Based on Pyridazine Scaffold

The pyridazine scaffold serves as a foundation for the development of novel pharmacophores by combining it with other bioactive moieties. This molecular hybridization strategy aims to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The 3-chloro-6-substituted pyridazine framework is a common starting point for such explorations.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis of pyridazine derivatives can reveal the preferred spatial arrangement of substituents and its influence on the biological response.

While specific conformational analysis studies on this compound are limited, the general principles apply. The orientation of the substituents at the 3 and 6 positions relative to the pyridazine ring and to each other can significantly affect the molecule's ability to interact with its biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of pyridazine derivatives and correlate these with their observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Several QSAR studies have been performed on pyridazine derivatives to understand the structural requirements for their biological activities researchgate.neteurekaselect.com. These studies typically use a variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to build the QSAR models. For example, a 3D-QSAR study on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors revealed the importance of steric and electrostatic fields in determining the inhibitory activity researchgate.net. Although no specific QSAR models for this compound derivatives were found in the reviewed literature, the general applicability of these methods to the pyridazine class suggests their potential utility in studying this specific scaffold.

Computational Chemistry Approaches to SAR

Computational chemistry, including molecular docking and molecular dynamics simulations, plays a vital role in understanding the SAR of drug candidates. These methods provide insights into the binding modes of ligands within the active site of their target proteins, helping to rationalize the observed biological activities and guide the design of new inhibitors.

Molecular docking studies have been conducted on various pyridazine derivatives to elucidate their binding interactions with different biological targets, such as kinases and other enzymes nih.govnih.gov. For instance, docking studies of 3,6-disubstituted pyridazine derivatives in the active site of JNK1 revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity nih.gov. While specific docking studies on this compound were not identified, the general approach is highly relevant. The chloro and chloromethyl groups would be expected to participate in specific interactions within a protein's binding pocket, and computational methods could be used to explore these interactions and predict the effect of their modification.

Density Functional Theory (DFT) Calculations

DFT calculations are a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In drug discovery, DFT is applied to determine various molecular properties such as electronic energies, orbital energies (like HOMO and LUMO), electrostatic potential, and vibrational frequencies. This information helps in understanding the reactivity, stability, and potential interaction sites of a molecule.

Although general DFT studies have been conducted on various pyridazine derivatives to explore their electronic properties and reactivity, no such detailed analysis has been published for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Following docking, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex and to observe the dynamic behavior of the system over time.

Numerous molecular docking and dynamics simulation studies have been performed on a wide array of pyridazine derivatives to explore their potential as inhibitors of various biological targets, such as kinases and other enzymes. However, a specific investigation into the docking behavior of this compound with any biological target has not been reported in the available scientific literature.

Applications in Medicinal Chemistry Research

Development of Biologically Active Molecules

3-Chloro-6-(chloromethyl)pyridazine serves as a key reagent in the synthesis of complex heterocyclic systems with significant biological activity. One notable application is in the creation of functionalized tetrahydro(ethano)triazolo[3,4-a]phthalazines. These compounds have been identified as selective agonists for the GABAA receptor's α3 subunit, indicating their potential for development as therapeutic agents targeting the central nervous system. pharmaffiliates.com

The synthesis of these molecules leverages the reactivity of the chloromethyl group on the pyridazine (B1198779) ring. For instance, a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380), has been synthesized and further modified to produce derivatives with potential antikinetoplastid activity, highlighting the utility of the chloromethyl-substituted heterocyclic core in generating novel bioactive agents. mdpi.com

Pharmacological Potential of Pyridazine Derivatives

Derivatives of pyridazine exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in drug discovery. chula.ac.th The structural diversity that can be achieved by modifying the pyridazine scaffold allows for the fine-tuning of biological activity and the development of compounds with specific therapeutic profiles.

The pyridazine nucleus is a component of numerous compounds demonstrating antimicrobial properties. Various synthetic pyrazolo-pyridazine derivatives have been shown to possess significant action against both Gram-positive and Gram-negative bacteria. chula.ac.th For example, a series of pyrazolo-pyridazine derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds showing notable efficacy. chula.ac.th

Furthermore, heterocyclic systems derived from 6-chloropyridazin-3(2H)-thione have been synthesized, and some of these compounds exhibited a strong response against bacteria and fungi. researchgate.net Another study focused on the synthesis and antimicrobial screening of various heterocyclic compounds incorporating a pyridazine moiety, with several derivatives showing good antimicrobial activity. researchgate.net

Table 1: Examples of Antimicrobial Pyridazine Derivatives

| Compound Class | Target Organisms | Reference |

| Pyrazolo-pyridazine derivatives | Gram-positive and Gram-negative bacteria | chula.ac.th |

| Derivatives of 6-chloropyridazin-3(2H)-thione | Bacteria and fungi | researchgate.net |

| Various heterocyclic pyridazine derivatives | Gram-positive bacteria, Gram-negative bacteria, and Yeast | researchgate.net |

This table presents examples of pyridazine derivatives with antimicrobial activity. The specific starting materials may vary.

Pyridazine derivatives have been extensively investigated for their potential as anti-inflammatory agents. A related compound, 3-Chloro-6-methyl pyridazine, has been utilized in the synthesis of a p38 MAP kinase inhibitor, which has therapeutic potential in the treatment of autoimmune and inflammatory diseases. sigmaaldrich.com

Numerous studies have reported the synthesis of pyridazinone derivatives with significant anti-inflammatory and analgesic effects. For instance, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated, with some compounds showing anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The modification of substituents at the 6-position of the pyridazinone system was found to be crucial for these activities. nih.gov

The pyridazine scaffold is present in a number of compounds with demonstrated anticancer activity. While direct synthesis from this compound is not extensively documented in the provided sources, related chlorinated pyridazines serve as precursors for potent anticancer agents. For example, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects in various cancer cell lines, including myeloma, leukemia, and natural killer t-cell lymphoma. nih.gov

In another study, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized starting from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride, a related chloromethyl-substituted heterocycle, and exhibited anticancer activity. nih.gov

Pyridazine derivatives have a well-established history as antihypertensive agents. Research has shown that various modifications to the pyridazine ring can lead to potent compounds for the management of hypertension. For example, the synthesis of 2-(6-dialkylamino-3-pyridazinyl)hydrazinecarboxylates from the corresponding 3-chloro-6-dialkylaminopyridazines has yielded compounds with good antihypertensive activity. nih.gov One such derivative, an ethoxycarbonyl compound, has shown promise for further development due to its slow onset and long-lasting action. nih.gov

Other studies have explored 5,6-diarylpyridazin-3-ones and pyrimidine (B1678525) derivatives with nifedipine-like structures, which have also demonstrated significant antihypertensive effects. nih.govresearchgate.net

Table 2: Examples of Antihypertensive Pyridazine Derivatives

| Compound Class | Mechanism/Target (if known) | Reference |

| 2-(6-dialkylamino-3-pyridazinyl)hydrazinecarboxylates | Not specified | nih.gov |

| 5,6-diarylpyridazin-3-ones | Not specified | nih.gov |

| Pyridazinone derivatives | Angiotensin Converting Enzyme (ACE) inhibitors | orientjchem.org |

| Pyrimidine derivatives with nifedipine-like structure | Calcium channel blockade, eNOS expression activation | researchgate.net |

This table presents examples of pyridazine derivatives with antihypertensive activity. The specific starting materials may vary.

The pyridazine nucleus is a key feature in several compounds with anxiolytic properties. As mentioned earlier, this compound is a precursor for the synthesis of selective GABAA receptor agonists, which are known to play a crucial role in mediating anxiety. pharmaffiliates.com

Furthermore, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and shown to have activity in tests predictive of anxiolytic effects. nih.gov These compounds also demonstrated the ability to inhibit [3H]diazepam binding, further supporting their potential as anxiolytic agents. nih.gov Additionally, novel annulated pyrrolo chula.ac.thnih.govbenzodiazepines have been synthesized and evaluated for their anxiolytic activities, with some derivatives showing promising effects. mdpi.com

Anticonvulsant and Sedative Activity

The pyridazine nucleus is a key feature in several compounds investigated for their anticonvulsant properties. Research into a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives has shown that specific structural features are essential for their activity. Notably, a 4-hydroxypiperidine (B117109) side chain at the 3-position of the pyridazine ring was found to be crucial for appreciable anticonvulsant effects. nih.gov The potency of these compounds was further enhanced by substituting the phenyl ring at the 6-position with chlorine atoms. nih.gov

For instance, studies on various pyridazine derivatives have demonstrated their efficacy in animal models of epilepsy. A series of 3-oxo-5-substituted-benzylidene-6-methyl-(4H)-2-pyridazinylacetamides and their corresponding acetylhydrazides were synthesized and evaluated against both electrically and chemically induced seizures. nih.gov Several of these derivatives exhibited anticonvulsant effects superior to the established drug, sodium valproate, in the maximal electroshock (MES) test. nih.gov Specifically, two compounds, at a dose of 100 mg/kg, protected 50% and 60% of mice, respectively, from pentylenetetrazole-induced seizures without causing significant ataxia or sedation. nih.gov

Further research into 6-substituted-pyrido[3,2-d]pyridazine derivatives identified compounds with potent anticonvulsant activity and low neurotoxicity. nih.gov The most promising compound from this series showed a protective index significantly safer than the marketed drug carbamazepine (B1668303) in the MES test. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyridazine Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| N-m-chlorophenyl- nih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | MES Test | ED₅₀: 13.6 mg/kg; Protective Index: 7.2 | nih.gov |

| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | MES Test | Protective Index: 13.4 | nih.gov |

| 3-oxo-5-benzylidene-6-methyl-(4H)-2-pyridazinylacetamide (5a) | Pentylenetetrazole-induced seizures | 50% protection at 100 mg/kg | nih.gov |

Antiproliferative Activity

Derivatives of 3,6-disubstituted pyridazines have emerged as a novel class of anticancer agents. nih.gov Research has focused on their ability to target key enzymes involved in cell cycle regulation. One such target is cyclin-dependent kinase 2 (CDK2), which is often dysregulated in cancer cells. nih.gov A series of 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives, synthesized from a 6-chloro-pyridazine precursor, were evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

In addition, ruthenium(II) complexes incorporating a derivative of 3-chloro-pyridazine, specifically 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine, have demonstrated enhanced cytotoxicity against cancer cell lines. The inclusion of the thiazole (B1198619) moiety is believed to improve interaction with biological targets and increase cellular uptake.

Antiviral Activity

The pyridazine core is also a component of molecules with significant antiviral properties. A study on novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, which can be synthesized from chloro-pyridazine precursors, revealed potent and selective antiviral activity. nih.gov While the synthesized compounds were inactive against HIV replication, specific derivatives were potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov

The following table summarizes the activity of the most effective compounds from that study.

Table 2: Antiviral Activity of Selected Imidazo[1,2-b]pyridazine (B131497) Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor | nih.gov |

| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent Inhibitor | nih.gov |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor | nih.gov |

Synthesis of Drug Precursors and Intermediates

This compound is a valuable intermediate in organic synthesis due to its two reactive chlorine atoms, which can be selectively substituted to build more complex molecules.

Rupatadine Synthesis

While this compound is a key pyridazine intermediate, it is important to note that the synthesis of the antihistamine drug Rupatadine does not proceed from this specific precursor. Rupatadine synthesis involves the N-alkylation of desloratadine (B1670295) with a different chlorinated heterocyclic compound: 5-methyl-3-(chloromethyl)pyridine . quickcompany.ingoogle.com This key intermediate is typically prepared from 5-methyl nicotinic acid. quickcompany.in The process involves the condensation of 5-methyl-3-(chloromethyl)pyridine hydrochloride with desloratadine to yield Rupatadine. quickcompany.in

Intermediates for β-Adrenergic Blocking Agents

There is limited information available in the reviewed scientific literature directly linking this compound to the synthesis of β-adrenergic blocking agents.

Targeting Specific Biological Pathways

The therapeutic effects of pyridazine derivatives are often rooted in their ability to interact with specific biological pathways.

One of the most clearly defined mechanisms for the antiproliferative effects of pyridazine derivatives is the inhibition of cyclin-dependent kinases (CDKs). nih.gov Specifically, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents that target CDK2. nih.gov By inhibiting CDK2, these compounds can disrupt the cell cycle of cancer cells, leading to a halt in proliferation and potentially apoptosis. This targeted approach is a key area of interest in the development of new cancer therapies. nih.gov Furthermore, related pyridazine compounds have been noted for their enzyme inhibition properties, which is a critical mechanism for developing drugs against metabolic disorders and other diseases.

In Vitro and In Vivo Biological Evaluations

While direct and extensive in vitro and in vivo biological evaluation data for this compound itself is limited in publicly available research, its significance is underscored by the pharmacological activities of the derivatives synthesized from it. The compound is a key intermediate in the development of molecules targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Research has focused on utilizing this compound to create more complex molecules which are then subjected to biological screening. For instance, it has been used as a reagent in the synthesis of functionalized tetrahydro(ethano)triazolo[3,4-a]phthalazines, which have been investigated as selective agonists for the α3 subunit of the GABA-A receptor.

Derivatives of this compound have shown notable biological activities. A study on pyridazine derivatives reported that 2-(6-chloro-pyridazin-3-yl)-isothiourea hydrochloride, a related compound, exhibited a stimulatory effect on the growth of vegetative organs in plants.

In the field of oncology, various 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their anticancer potential. These studies, while not directly testing the parent compound, highlight the importance of the 3-chloro-6-substituted pyridazine scaffold in the design of new anticancer agents.

Furthermore, derivatives have been synthesized and evaluated for analgesic properties. One study detailed the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, starting from a 3-chloro-6-hydrazinopyridazine (B91096) precursor, which is closely related to this compound. These pyrazole (B372694) derivatives exhibited moderate to good analgesic activity in in vivo models. mdpi.com

In the context of infectious diseases, a scaffold-hopping approach from a 3-nitroimidazo[1,2-a]pyridine (B1296164) series led to the exploration of 3-nitroimidazo[1,2-b]pyridazines as potential antikinetoplastid agents. The synthesis of these compounds involved precursors derived from 6-chloropyridazin-3-amine, demonstrating the utility of the 6-chloropyridazine moiety. One such derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, showed in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei. researchgate.net

The following tables summarize the biological evaluations of representative derivatives synthesized using the this compound scaffold or closely related precursors.

Table 1: In Vitro Biological Activity of a Derivative

| Compound | Target Organism/Cell Line | Assay | Observed Activity (EC50/IC50) | Reference |

| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei (trypomastigote) | Antitrypanosomal Activity | 0.38 µM | researchgate.net |

Table 2: In Vivo Biological Activity of a Derivative Class

| Compound Class | Animal Model | Biological Test | Key Findings | Reference |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Swiss albino mice | Acetic acid-induced writhing test | Moderate to good analgesic activity | mdpi.com |

Applications in Agrochemical and Material Science Research

Precursor for Agrochemical Production

3-Chloro-6-(chloromethyl)pyridazine is utilized as a precursor in the manufacturing of agrochemicals. The presence of chlorine atoms in its structure is considered to contribute to the stability and efficacy of resulting pesticide and herbicide formulations. Its role as a chemical intermediate allows for the construction of more complex molecules designed for specific agricultural applications.

| Agrochemical Application | Role of this compound |

| Pesticides | Intermediate for creating active ingredients for crop protection. |

| Herbicides | Building block for synthesizing weed control agents. |

Development of Novel Insecticides

Research has demonstrated the direct application of this compound in the creation of new insecticidal compounds. A Japanese patent details the preparation of this pyridazine (B1198779) derivative as a key step in synthesizing a novel insecticide composition. google.com In the patented process, the crude product of this compound was obtained as a yellow oil, which solidified into a brown solid upon standing, and was then used in the subsequent preparation of the final insecticidal agent. google.com This highlights its role as a direct precursor to active insecticidal molecules.

Synthesis of Advanced Materials

Functionalization of Carbon-Based Materials

The functionalization of carbon-based materials such as nanotubes or graphene is a significant area of material science research, aiming to modify their properties for specific applications. Although the reactive chloromethyl group on this compound makes it a theoretical candidate for grafting onto such materials, there are no specific studies or published research demonstrating its use for this purpose.

Spectroscopic and Structural Characterization of 3 Chloro 6 Chloromethyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For pyridazine (B1198779) derivatives, ¹H and ¹³C NMR provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine (B92270)/Pyridazine Derivatives Note: This table presents data for derivatives to illustrate expected spectral regions.

| Compound | Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| 2-bromo-6-chloromethylpyridine | ¹H | 7.60 (t), 7.46 (t) | Aromatic protons |

| ¹H | 4.64 (s) | Chloromethyl (CH₂Cl) protons | |

| ¹³C | 157.9, 141.4, 139.4, 127.5, 121.6 | Aromatic carbons | |

| ¹³C | 45.7 | Chloromethyl (CH₂Cl) carbon |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 3-chloro-6-(chloromethyl)pyridazine (C₅H₄Cl₂N₂), the predicted monoisotopic mass is 161.97516 Da. Computational predictions of the mass-to-charge ratio (m/z) for various adducts under mass spectrometry analysis provide a reference for experimental verification.

Experimental GC-MS analysis has been effectively used to monitor the synthesis of related compounds like 2-bromo-6-chloromethylpyridine, identifying the parent ion and key fragments. lookchem.com The fragmentation pattern often involves the loss of chlorine, the chloromethyl group, or cleavage of the pyridine/pyridazine ring, providing structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₄Cl₂N₂]⁺ | 161.97461 |

| [M+H]⁺ | [C₅H₄Cl₂N₂H]⁺ | 162.98244 |

| [M+Na]⁺ | [C₅H₄Cl₂N₂Na]⁺ | 184.96438 |

| [M+K]⁺ | [C₅H₄Cl₂N₂K]⁺ | 200.93832 |

| [M-H]⁻ | [C₅H₃Cl₂N₂]⁻ | 160.96788 |

Data sourced from PubChemLite (CID 22498639).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. In this compound, characteristic vibrations would include C-H stretching of the aromatic ring, C-Cl stretching, C=N and N-N stretching within the pyridazine ring, and CH₂ group vibrations.

The FT-IR spectra of related compounds provide insight into the expected absorption bands. For example, the spectrum of 3-chloro-6-methoxypyridazine (B157567) has been thoroughly analyzed, with assignments of vibrational frequencies supported by theoretical calculations. google.com The IR spectrum of 2-bromo-6-chloromethylpyridine shows characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and various fingerprint region absorptions corresponding to the substituted pyridine ring. lookchem.com

Table 3: Key IR Absorption Bands for a Related Pyridine Derivative

| Compound | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| 2-bromo-6-chloromethylpyridine | 3080, 3069, 3048 | Aromatic C-H stretch |

| 2964 | CH₂ stretch | |

| 1577, 1553 | C=C and C=N ring stretching | |

| 1438, 1407 | Ring stretching/deformation | |

| ~700-800 | C-Cl stretch (expected region) |

Data sourced from a study on 2-bromo-6-chloromethylpyridine. lookchem.com

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not described in the provided sources, detailed XRD analyses have been performed on several of its derivatives, revealing key structural features.

Table 4: Representative Crystal Data for Derivatives of 3-Chloro-pyridazine

| Compound | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine |

|---|---|---|

| Formula | C₇H₅ClN₄ | C₉H₁₁ClN₄ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pca2₁ |

| a (Å) | 5.684 (3) | 10.180 (5) |

| b (Å) | 6.526 (3) | 9.870 (5) |

| c (Å) | 11.130 (6) | 20.049 (3) |

| α (°) | 83.00 (3) | 90 |

| β (°) | 77.64 (2) | 90 |

| γ (°) | 88.04 (3) | 90 |

| Key Feature | Planar molecule, C-H···N H-bonds | 1D polymeric chains via N-H···N H-bonds |

Elemental Analysis

Elemental analysis determines the percentage composition (by mass) of elements like carbon, hydrogen, and nitrogen in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized substance. The results are compared against the theoretical values calculated from the compound's proposed formula.

For this compound (C₅H₄Cl₂N₂), the purity can be verified by ensuring the experimental percentages are within acceptable limits (typically ±0.4%) of the calculated values. Experimental data for a related compound, 2-bromo-6-chloromethylpyridine, showed that the found C, H, and N percentages were within 0.14% of the calculated values, confirming the absence of significant impurities. lookchem.com

Table 5: Elemental Composition of this compound and an Analogue

| Compound | Formula | Element | Theoretical (%) | Found (%) |

|---|---|---|---|---|

| This compound | C₅H₄Cl₂N₂ | Carbon | 36.84 | - |

| Hydrogen | 2.47 | - | ||

| Nitrogen | 17.19 | - | ||

| Chlorine | 43.50 | - | ||

| 2-bromo-6-chloromethylpyridine | C₆H₅BrClN | Carbon | 34.90 | 35.04 lookchem.com |

| Hydrogen | 2.44 | 2.34 lookchem.com |

Chromatographic Purity Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of chemical compounds. These methods separate the target compound from any starting materials, byproducts, or other impurities.

Commercial suppliers of this compound often specify purity levels of 98% or higher, which are typically determined by chromatographic methods. In the synthesis of related pyridazine and pyridine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool not only for purity assessment but also for monitoring the progress of a reaction by quantifying the conversion of starting material to product. lookchem.com The choice of column, mobile phase (for HPLC) or carrier gas (for GC), and detector are optimized to achieve clear separation and accurate quantification of the target compound.

Future Directions and Emerging Trends in Research on 3 Chloro 6 Chloromethyl Pyridazine

Exploration of New Synthetic Pathways

The synthesis of pyridazine (B1198779) derivatives has been an area of active research, with several modern approaches being developed. researchgate.net While classical methods for the synthesis of related compounds, such as the preparation of 3-chloro-6-(2-methylbenzyl)pyridazine (B2873686) from 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one using phosphorus oxychloride, are well-established, the focus is shifting towards more efficient and novel strategies. prepchem.com

Future explorations into the synthesis of 3-Chloro-6-(chloromethyl)pyridazine and its precursors are likely to involve the adoption of advanced catalytic systems and novel reaction pathways. For instance, copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as an efficient method for constructing the 1,6-dihydropyridazine ring, which can be readily oxidized to the corresponding pyridazine. organic-chemistry.org Another promising avenue is the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers to produce highly functionalized pyridazines. organic-chemistry.org A recent novel two-step synthesis of a complex pyridazine derivative involved the double chlorination of a tetrazine precursor followed by a reaction with acetylene (B1199291), highlighting the potential of cycloaddition reactions in modern pyridazine synthesis. spbu.ru

The development of more efficient routes to key intermediates, such as 3-amino-6-chloropyridazine (B20888), is also crucial. Patented methods for the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) demonstrate ongoing efforts to optimize the production of these important building blocks. google.com

| Synthetic Method | Description | Potential Advantage |

| Copper-Promoted Cyclization | 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org | High functional group tolerance and regioselectivity. organic-chemistry.org |

| Diels-Alder Reaction | Inverse electron demand Diels-Alder reaction of s-tetrazines. organic-chemistry.org | High regiocontrol for functionalized pyridazines. organic-chemistry.org |

| From Pyridaz-3-ones | Reaction of a pyridaz-3-one with a chlorinating agent like phosphorus oxychloride. prepchem.com | Utilizes readily available starting materials. |

| From Tetrazines | Double chlorination followed by cycloaddition with acetylene. spbu.ru | Provides a novel route to complex pyridazines. spbu.ru |

Discovery of Novel Pyridazine Analogs with Enhanced Bioactivity

The pyridazine scaffold is a component of several therapeutic agents, and its derivatives are known to exhibit a broad spectrum of biological activities. nih.gov The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive moiety in drug design. nih.gov this compound is a particularly interesting starting material for generating novel bioactive analogs due to its two reactive sites.

Future research will likely focus on leveraging this scaffold to develop new therapeutic agents. For example, novel pyridazine derivatives have been synthesized and evaluated for their anti-Hepatitis A virus (HAV) activity. nih.gov In other studies, certain pyridazine-containing compounds have demonstrated significant anticancer activity, with some exhibiting potent inhibition of vascular endothelial growth factor receptor (VEGFR) kinase. nih.govjst.go.jp The synthesis of these compounds often starts from readily available precursors like 3,6-dichloropyridazine, which is structurally related to this compound. jst.go.jp

Furthermore, the development of triazolo[4,3-b]pyridazine derivatives as dual c-Met and Pim-1 inhibitors for cancer therapy showcases the potential of fused heterocyclic systems derived from pyridazines. rsc.org The reactive chloromethyl group of this compound could be utilized to introduce a variety of substituents, allowing for the exploration of new chemical space and the generation of libraries of compounds for high-throughput screening against various biological targets.

| Analog Class | Target/Activity | Key Findings |

| Pyridazinyl-ketones | Cyclized with N,N-dinucleophiles to form pyrazolo[3,4-c]pyridazines. researchgate.net | Synthesis of novel heterocyclic ring systems. researchgate.net |

| Pyridazino[3,4-b] researchgate.netorganic-chemistry.orgthiazin-6(7H)-ones | Anti-Hepatitis A Virus (HAV) activity. nih.gov | One compound showed high antiviral effect. nih.gov |

| Triazolo[4,3-b]pyridazines | Dual c-Met/Pim-1 inhibitors. rsc.org | Potent antiproliferative effects on tumor cells. rsc.org |

| Substituted Pyridazines | VEGFR kinase inhibition. nih.govjst.go.jp | Potent cytotoxic activity against colon cancer cell lines. nih.govjst.go.jp |

Application in Complex Chemical Synthesis

The presence of two reactive chloro-substituents in this compound makes it a valuable building block for the synthesis of more complex molecules. The differential reactivity of the chloro on the pyridazine ring and the chloromethyl group can be exploited to achieve selective functionalization.

One area of application is in nucleophilic substitution reactions. For instance, the related compound 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine has been shown to undergo vicarious nucleophilic substitution (VNS), a powerful method for introducing carbon and amine substituents into heterocyclic systems. arkat-usa.org The chloromethyl group is also amenable to substitution by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

The synthesis of a bromine-substituted (chloromethyl)pyridine highlights a potential challenge and opportunity: over-chlorination of a bromo-substituted precursor can lead to the formation of a chloro-substituted (chloromethyl)pyridine, indicating the reactivity of the system and the need for controlled reaction conditions. mdpi.com This reactivity can be harnessed for the construction of complex polycyclic and heterocyclic frameworks. The ease of functionalization at various positions of the pyridazine ring makes it an attractive synthetic building block for the design and development of novel compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, optimizing synthetic routes, and identifying novel drug candidates.

In the context of pyridazine chemistry, AI and ML can be applied in several ways. For instance, a machine learning approach based on quantitative structure-property relationship (QSPR) principles has been developed to predict the corrosion inhibition efficiency of pyridazine compounds. researchgate.net While this is not a pharmaceutical application, it demonstrates the potential of ML models to predict the properties of pyridazine derivatives based on their structure.

Future research on this compound and its analogs will likely incorporate computational design. In silico design of novel pyridazine derivatives as multifunctional agents for diseases like Alzheimer's has already been explored, using techniques such as 2D-QSAR modeling, molecular dynamics simulations, and molecular docking to design new compounds with favorable interactions with biological targets. researchgate.net

| AI/ML Application | Description | Potential Impact on Pyridazine Research |

| QSPR Modeling | Predicting properties of pyridazine derivatives based on their chemical structure. researchgate.net | Accelerating the identification of compounds with desired properties. researchgate.net |

| In Silico Drug Design | Using computational methods to design novel pyridazine-based ligands for specific biological targets. researchgate.net | Rational design of more potent and selective drug candidates. researchgate.net |

| Synthesis Optimization | AI-driven prediction of optimal reaction conditions and synthetic pathways. prepchem.com | More efficient and cost-effective synthesis of new pyridazine analogs. prepchem.com |

Q & A

Q. How should researchers design high-throughput screens for pyridazine-based enzyme inhibitors?

- Answer: Fragment-based libraries with halogen-rich scaffolds (e.g., chloro, trifluoromethyl) enhance target engagement. Use fluorescence polarization (FP) assays for rapid KD determination. Counter-screening against homologous enzymes (e.g., kinase isoforms) ensures selectivity .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.